![molecular formula C51H42N6 B14802664 (4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)
(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule featuring multiple imidazole rings and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of imidazole rings and the introduction of phenyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the imidazole rings.
Aromatic substitution reactions: to introduce phenyl groups.
Chiral resolution: to obtain the (4S,5S) stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: for small-scale production.
Continuous flow synthesis: for larger-scale production, which can offer better control over reaction conditions and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under certain conditions.
Reduction: The phenyl groups can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of imidazole N-oxides.
Reduction: May yield phenyl-substituted imidazoles.
Substitution: Can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of certain enzymes.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development:
Therapeutic Agents: May exhibit activity against certain diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Mécanisme D'action
The mechanism by which the compound exerts its effects can involve:
Molecular Targets: Such as enzymes or receptors.
Pathways: Involvement in specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole: A simpler analog with fewer imidazole rings.
(4S,5S)-2-phenyl-4,5-diphenyl-4,5-dihydro-1H-imidazole: Another analog with different substitution patterns.
Uniqueness
Structural Complexity: The compound’s multiple imidazole rings and phenyl groups make it unique.
Chirality: The (4S,5S) stereochemistry adds to its uniqueness and potential specificity in biological applications.
Propriétés
Formule moléculaire |
C51H42N6 |
|---|---|
Poids moléculaire |
738.9 g/mol |
Nom IUPAC |
(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C51H42N6/c1-7-19-34(20-8-1)43-44(35-21-9-2-10-22-35)53-49(52-43)40-31-41(50-54-45(36-23-11-3-12-24-36)46(55-50)37-25-13-4-14-26-37)33-42(32-40)51-56-47(38-27-15-5-16-28-38)48(57-51)39-29-17-6-18-30-39/h1-33,43-48H,(H,52,53)(H,54,55)(H,56,57)/t43-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
DZRGRCGVYYTBKB-RYICAFHUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)C3=CC(=CC(=C3)C4=N[C@H]([C@@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=N[C@H]([C@@H](N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC(=CC(=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=NC(C(N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
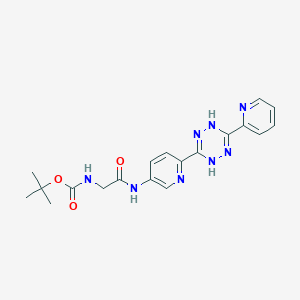
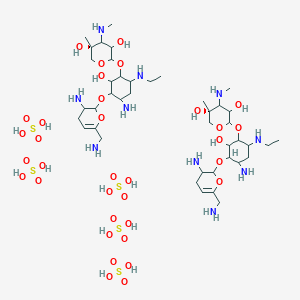
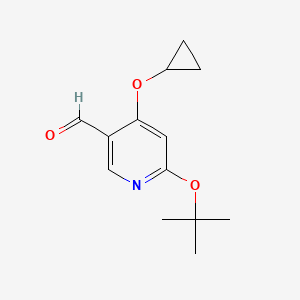
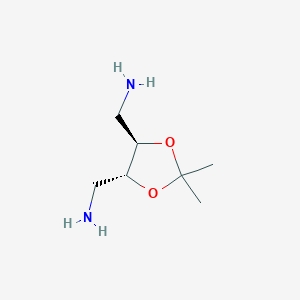
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)
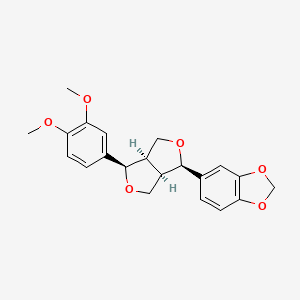

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)
![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
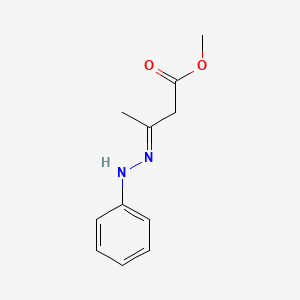
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-4-(Dimethylamino)butanamide](/img/structure/B14802662.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)
